![molecular formula C20H23NO3 B262253 5-Methyl-2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol](/img/structure/B262253.png)
5-Methyl-2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol is a synthetic compound that has been the subject of extensive scientific research. It is commonly referred to as MOPPP and has been studied for its potential applications in the field of medicine and pharmacology. In
Mécanisme D'action
The mechanism of action of MOPPP is not fully understood, but it is believed to act on the opioid receptors in the brain. Specifically, it has been shown to bind to the mu-opioid receptor, which is involved in the modulation of pain and reward pathways. MOPPP has also been shown to have activity at the delta-opioid receptor, which is involved in the modulation of mood and anxiety.
Biochemical and Physiological Effects:
MOPPP has been shown to produce a range of biochemical and physiological effects. It has been shown to produce analgesia, reduce inflammation, and produce sedation and anxiolysis. Additionally, MOPPP has been shown to produce anticonvulsant effects and to have potential as an antidepressant.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MOPPP in lab experiments is its high potency and selectivity for the mu-opioid receptor. This makes it a useful tool for studying the opioid system in the brain. However, one limitation of using MOPPP is its potential for abuse and addiction. Therefore, it must be used with caution and under strict laboratory conditions.
Orientations Futures
There are several future directions for research on MOPPP. One area of interest is its potential as a treatment for pain and inflammation. Further studies are needed to determine the safety and efficacy of MOPPP in humans. Additionally, MOPPP may have potential as an antidepressant and anxiolytic agent, and further studies are needed to explore this potential. Finally, the development of new and more selective opioid receptor ligands, including MOPPP, may lead to the development of safer and more effective treatments for pain and other conditions.
Méthodes De Synthèse
The synthesis of MOPPP involves the reaction of 5-methyl-2-hydroxybenzaldehyde with 3-(4-morpholinyl)-3-oxo-1-phenylpropanenitrile in the presence of a base catalyst. The resulting product is then reduced with sodium borohydride to yield MOPPP. This synthesis method has been optimized to produce high yields of pure MOPPP.
Applications De Recherche Scientifique
MOPPP has been studied for its potential applications in the field of medicine and pharmacology. It has been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation. It has also been studied for its potential use as an antidepressant and anxiolytic agent. Additionally, MOPPP has been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
Propriétés
Nom du produit |
5-Methyl-2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol |
|---|---|
Formule moléculaire |
C20H23NO3 |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
3-(2-hydroxy-4-methylphenyl)-1-morpholin-4-yl-3-phenylpropan-1-one |
InChI |
InChI=1S/C20H23NO3/c1-15-7-8-17(19(22)13-15)18(16-5-3-2-4-6-16)14-20(23)21-9-11-24-12-10-21/h2-8,13,18,22H,9-12,14H2,1H3 |
Clé InChI |
WIZOOTQXVXKTMX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(CC(=O)N2CCOCC2)C3=CC=CC=C3)O |
SMILES canonique |
CC1=CC(=C(C=C1)C(CC(=O)N2CCOCC2)C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



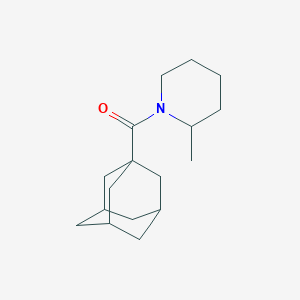
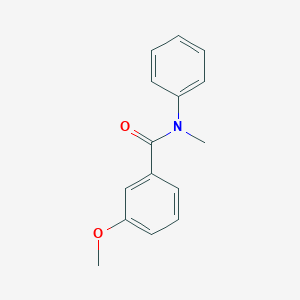
![(4E)-5-methyl-2-(4-nitrophenyl)-4-[[[3-(trifluoromethyl)phenyl]methylamino]methylidene]pyrazol-3-one](/img/structure/B262176.png)
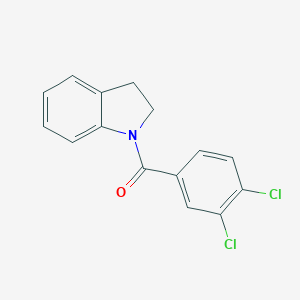
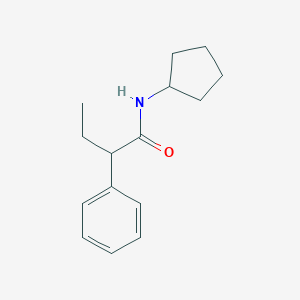



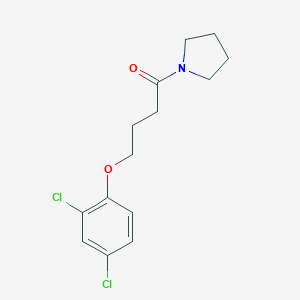
![7-tert-butyl-2-(4-pyridinyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B262197.png)
![8-(2-Chlorophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B262198.png)
![5-[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B262211.png)
![(6E)-6-[(1H-indazol-5-ylamino)methylidene]-2-methylcyclohexa-2,4-dien-1-one](/img/structure/B262222.png)
![(6E)-3-(diethylamino)-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B262223.png)